2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the phenyl group and subsequently linked to the isoindole dione moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- Methylcyclohexane
- Phenethylamine
Uniqueness
Compared to these similar compounds, 2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H19Cl2N3O3S |
---|---|
Molecular Weight |
524.4g/mol |
IUPAC Name |
2-[3-[2-(2,5-dichlorophenyl)imino-3-(3-hydroxypropyl)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H19Cl2N3O3S/c27-17-9-10-21(28)22(14-17)29-26-30(11-4-12-32)23(15-35-26)16-5-3-6-18(13-16)31-24(33)19-7-1-2-8-20(19)25(31)34/h1-3,5-10,13-15,32H,4,11-12H2 |
InChI Key |
YWPZVZLYUOKBLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=CSC(=NC5=C(C=CC(=C5)Cl)Cl)N4CCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=CSC(=NC5=C(C=CC(=C5)Cl)Cl)N4CCCO |
Origin of Product |
United States |
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